molecular formula C15H19NO5S B6665014 3-[2-[[2-(1,1-Dioxothiolan-3-yl)acetyl]amino]ethyl]benzoic acid

3-[2-[[2-(1,1-Dioxothiolan-3-yl)acetyl]amino]ethyl]benzoic acid

Cat. No.: B6665014
M. Wt: 325.4 g/mol
InChI Key: KMPWCPYSXFBBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-[[2-(1,1-Dioxothiolan-3-yl)acetyl]amino]ethyl]benzoic acid is a complex organic compound that features a benzoic acid core with a unique substitution pattern

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[[2-(1,1-Dioxothiolan-3-yl)acetyl]amino]ethyl]benzoic acid typically involves multiple steps. The starting materials often include benzoic acid derivatives and thiolane-based compounds. The key steps in the synthesis may involve:

    Acylation: Introduction of the acetyl group to the thiolane ring.

    Amidation: Formation of the amide bond between the acetylated thiolane and the benzoic acid derivative.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-[2-[[2-(1,1-Dioxothiolan-3-yl)acetyl]amino]ethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions on the benzoic acid ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-[[2-(1,1-Dioxothiolan-3-yl)acetyl]amino]ethyl]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-[(1,1-Dioxothiolan-3-yl)carbamoylamino]benzoic acid: A structurally similar compound with potential differences in biological activity and chemical reactivity.

    Indole derivatives: Compounds with a similar aromatic core but different substitution patterns and biological properties.

Uniqueness

3-[2-[[2-(1,1-Dioxothiolan-3-yl)acetyl]amino]ethyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoic acid core with a thiolane ring makes it a versatile compound for various applications.

Properties

IUPAC Name

3-[2-[[2-(1,1-dioxothiolan-3-yl)acetyl]amino]ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5S/c17-14(9-12-5-7-22(20,21)10-12)16-6-4-11-2-1-3-13(8-11)15(18)19/h1-3,8,12H,4-7,9-10H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPWCPYSXFBBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CC(=O)NCCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.